4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a benzylidene group, a nitro group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiourea derivative to form the triazine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and functional groups.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxo group can interact with metal ions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-oxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: This compound is similar but lacks the thioxo group.
4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-thione: This compound has an additional thione group.
Uniqueness
The presence of both the thioxo group and the nitro group in 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one makes it unique compared to its analogs
Properties
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S/c1-3-23-10-5-8(4-9(11(10)19)18(21)22)6-14-17-12(20)7(2)15-16-13(17)24/h4-6,19H,3H2,1-2H3,(H,16,24)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNREQVZJAVBMQ-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NN2C(=O)C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/N2C(=O)C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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